molecular formula C16H20ClNO3 B2608895 2-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1902946-80-8

2-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No. B2608895
CAS RN: 1902946-80-8
M. Wt: 309.79
InChI Key: PPSJJEYEQPUWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule with a chlorophenyl group (a benzene ring with a chlorine atom) and a dioxin-like structure (benzo[b][1,4]dioxin). The presence of these groups suggests that it might have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a complex arrangement of rings and functional groups. The chlorophenyl and dioxin-like structures are likely key components of its molecular structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement of its atoms and the electronic structure. The presence of the chlorophenyl group might make it susceptible to reactions involving aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

  • Research on bioactive benzothiazolinone acetamide analogs, including their spectroscopic and quantum mechanical analysis, explores their potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection. This study indicates the relevance of acetamide derivatives in renewable energy applications (Mary et al., 2020).

Antitumor Activity Evaluation

  • A study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings synthesized from 2-(4-aminophenyl)benzothiazole structure assessed their antitumor activity in vitro against human tumor cell lines. This research underscores the importance of acetamide derivatives in developing potential anticancer agents (Yurttaş et al., 2015).

Environmental and Health Implications

  • Analysis of older formulations of chlorophenoxy acetic acids for contents of chlorinated dibenzo-p-dioxins and dibenzofurans provides insights into environmental and health implications of chlorinated compounds, highlighting the need for careful management and disposal of chemicals to prevent contamination (Norström et al., 1979).

Coordination Complexes and Antioxidant Activity

  • The synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions were explored for their potential antioxidant activity, showcasing the diverse applications of acetamide derivatives in medicinal chemistry and materials science (Chkirate et al., 2019).

Mechanism of Action

The mechanism of action of this compound in biological or chemical systems would depend on its specific properties and the system . Without more specific information, it’s difficult to predict its mechanism of action .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its use in pharmaceuticals, materials science, or other fields .

properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(2-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO3/c17-13-4-2-1-3-11(13)9-16(19)18-12-5-6-14-15(10-12)21-8-7-20-14/h1-4,12,14-15H,5-10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSJJEYEQPUWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)CC3=CC=CC=C3Cl)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.